REACTION_CXSMILES
|
C(NC(C)C)(C)C.C([Li])CCC.[CH2:13]([O:15][C:16]([C:18]1[S:19][CH:20]=[CH:21][CH:22]=1)=[O:17])[CH3:14].CN(C)[CH:25]=[O:26]>C1COCC1>[CH2:13]([O:15][C:16]([C:18]1[S:19][C:20]([CH:25]=[O:26])=[CH:21][CH:22]=1)=[O:17])[CH3:14]
|
Name
|
|
Quantity
|
0.588 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)NC(C)C
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
1.66 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C=1SC=CC1
|
Name
|
|
Quantity
|
12 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0.324 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
stirred 5 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled back to −78° C.
|
Type
|
TEMPERATURE
|
Details
|
to warm to rt
|
Type
|
STIRRING
|
Details
|
while stirring overnight
|
Duration
|
8 (± 8) h
|
Type
|
ADDITION
|
Details
|
Aqueous buffer (pH=7) is added
|
Type
|
EXTRACTION
|
Details
|
the product is extracted into ethyl acetate (3×)
|
Type
|
CUSTOM
|
Details
|
Combined organic layers are dried
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
WASH
|
Details
|
eluted
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C=1SC(=CC1)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 325 mg | |
YIELD: CALCULATEDPERCENTYIELD | 55.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |